REACTION_CXSMILES
|
CO[CH:3]1[CH2:7][CH2:6][CH:5]([O:8]C)[O:4]1.Cl.Cl[C:12]1[CH:17]=[CH:16][N:15]=[CH:14]C=1.NC1[CH:27]=[C:26]([Cl:28])[CH:25]=CC=1C(O)=O>O1CCOCC1>[Cl:28][C:26]1[CH:25]=[CH:3][C:7]([N:15]2[CH:14]=[CH:12][CH:17]=[CH:16]2)=[C:6]([CH:27]=1)[C:5]([OH:8])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After removal of the dioxane under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with 800 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 800 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal phase is washed with water
|
Type
|
CUSTOM
|
Details
|
decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |